molecular formula C12H16BrNO2 B13867227 3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde

Cat. No.: B13867227
M. Wt: 286.16 g/mol
InChI Key: WYBQXYYAUJGQHM-UHFFFAOYSA-N
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Description

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde is an organic compound with the molecular formula C12H17BrNO2. It is characterized by the presence of a bromine atom, a dimethylamino group, and a propoxy group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the dimethylamino group suggests potential interactions with biological membranes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a dimethylamino group allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

3-bromo-4-[3-(dimethylamino)propoxy]benzaldehyde

InChI

InChI=1S/C12H16BrNO2/c1-14(2)6-3-7-16-12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

WYBQXYYAUJGQHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)C=O)Br

Origin of Product

United States

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